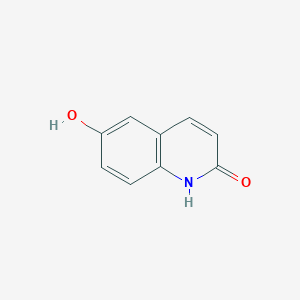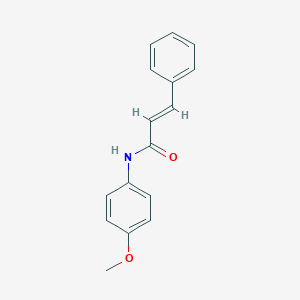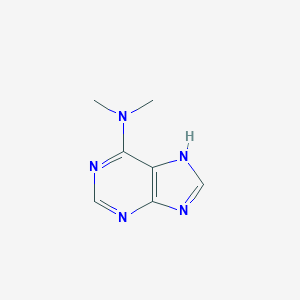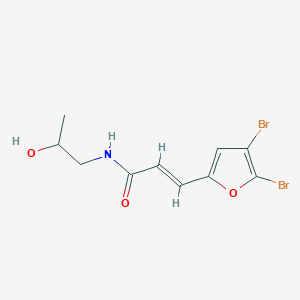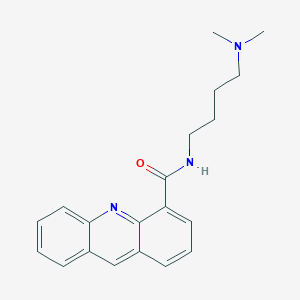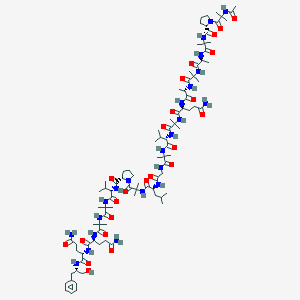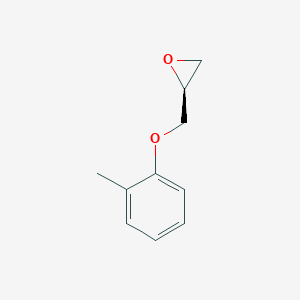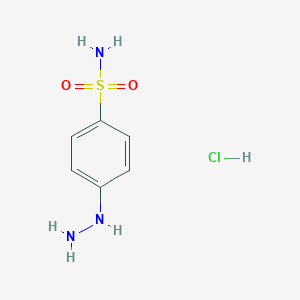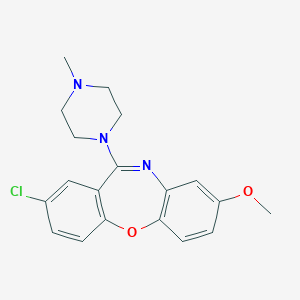![molecular formula C20H16FN5O4 B021718 9-[(4-Fluorophenyl)methyl]-8-hydroxy-1,3-dimethyl-7-prop-2-ynylpurino[7,8-a]pyrimidine-2,4,6-trione CAS No. 102212-74-8](/img/structure/B21718.png)
9-[(4-Fluorophenyl)methyl]-8-hydroxy-1,3-dimethyl-7-prop-2-ynylpurino[7,8-a]pyrimidine-2,4,6-trione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
9-[(4-Fluorophenyl)methyl]-8-hydroxy-1,3-dimethyl-7-prop-2-ynylpurino[7,8-a]pyrimidine-2,4,6-trione, also known as SCH 58261, is a potent and selective adenosine A2A receptor antagonist. Adenosine is a nucleoside that plays a crucial role in regulating various physiological processes in the body, including neurotransmission, inflammation, and immune response. The adenosine A2A receptor is a G protein-coupled receptor that is widely expressed in the brain and peripheral tissues. SCH 58261 has been extensively studied for its potential therapeutic applications in various diseases, including Parkinson's disease, Huntington's disease, and cancer.
作用機序
9-[(4-Fluorophenyl)methyl]-8-hydroxy-1,3-dimethyl-7-prop-2-ynylpurino[7,8-a]pyrimidine-2,4,6-trione 58261 works by blocking the adenosine A2A receptor, which is involved in several physiological processes in the body. By inhibiting the receptor, 9-[(4-Fluorophenyl)methyl]-8-hydroxy-1,3-dimethyl-7-prop-2-ynylpurino[7,8-a]pyrimidine-2,4,6-trione 58261 can modulate neurotransmission, reduce inflammation, and alter immune response. The exact mechanism of action of 9-[(4-Fluorophenyl)methyl]-8-hydroxy-1,3-dimethyl-7-prop-2-ynylpurino[7,8-a]pyrimidine-2,4,6-trione 58261 is not fully understood, but it is thought to involve the modulation of intracellular signaling pathways and gene expression.
生化学的および生理学的効果
9-[(4-Fluorophenyl)methyl]-8-hydroxy-1,3-dimethyl-7-prop-2-ynylpurino[7,8-a]pyrimidine-2,4,6-trione 58261 has been shown to have several biochemical and physiological effects in the body. In the brain, 9-[(4-Fluorophenyl)methyl]-8-hydroxy-1,3-dimethyl-7-prop-2-ynylpurino[7,8-a]pyrimidine-2,4,6-trione 58261 can modulate dopamine release and reduce the side effects of levodopa in Parkinson's disease. In peripheral tissues, 9-[(4-Fluorophenyl)methyl]-8-hydroxy-1,3-dimethyl-7-prop-2-ynylpurino[7,8-a]pyrimidine-2,4,6-trione 58261 can reduce inflammation and alter immune response, suggesting its potential as an anti-inflammatory and immunomodulatory agent. 9-[(4-Fluorophenyl)methyl]-8-hydroxy-1,3-dimethyl-7-prop-2-ynylpurino[7,8-a]pyrimidine-2,4,6-trione 58261 has also been shown to have antioxidant properties, which may contribute to its neuroprotective effects in various diseases.
実験室実験の利点と制限
9-[(4-Fluorophenyl)methyl]-8-hydroxy-1,3-dimethyl-7-prop-2-ynylpurino[7,8-a]pyrimidine-2,4,6-trione 58261 has several advantages for use in lab experiments. It is a potent and selective adenosine A2A receptor antagonist, which allows for precise modulation of the receptor's activity. It is also relatively stable and easy to synthesize, making it a cost-effective option for research. However, 9-[(4-Fluorophenyl)methyl]-8-hydroxy-1,3-dimethyl-7-prop-2-ynylpurino[7,8-a]pyrimidine-2,4,6-trione 58261 has some limitations, including its poor solubility in water and its potential for off-target effects. These limitations should be considered when designing experiments using 9-[(4-Fluorophenyl)methyl]-8-hydroxy-1,3-dimethyl-7-prop-2-ynylpurino[7,8-a]pyrimidine-2,4,6-trione 58261.
将来の方向性
There are several future directions for research on 9-[(4-Fluorophenyl)methyl]-8-hydroxy-1,3-dimethyl-7-prop-2-ynylpurino[7,8-a]pyrimidine-2,4,6-trione 58261. One area of interest is its potential therapeutic applications in other diseases, such as Alzheimer's disease, multiple sclerosis, and stroke. Another area of interest is the development of more potent and selective adenosine A2A receptor antagonists, which may have improved therapeutic efficacy and fewer side effects. Additionally, further research is needed to fully understand the mechanism of action of 9-[(4-Fluorophenyl)methyl]-8-hydroxy-1,3-dimethyl-7-prop-2-ynylpurino[7,8-a]pyrimidine-2,4,6-trione 58261 and its effects on intracellular signaling pathways and gene expression.
合成法
9-[(4-Fluorophenyl)methyl]-8-hydroxy-1,3-dimethyl-7-prop-2-ynylpurino[7,8-a]pyrimidine-2,4,6-trione 58261 can be synthesized using various methods, including chemical synthesis and enzymatic synthesis. Chemical synthesis involves the use of organic chemistry techniques to assemble the molecule from its constituent parts. Enzymatic synthesis, on the other hand, involves using enzymes to catalyze specific chemical reactions in the synthesis process. Both methods have been used successfully to produce 9-[(4-Fluorophenyl)methyl]-8-hydroxy-1,3-dimethyl-7-prop-2-ynylpurino[7,8-a]pyrimidine-2,4,6-trione 58261 in high yields and purity.
科学的研究の応用
9-[(4-Fluorophenyl)methyl]-8-hydroxy-1,3-dimethyl-7-prop-2-ynylpurino[7,8-a]pyrimidine-2,4,6-trione 58261 has been extensively studied for its potential therapeutic applications in various diseases. In Parkinson's disease, 9-[(4-Fluorophenyl)methyl]-8-hydroxy-1,3-dimethyl-7-prop-2-ynylpurino[7,8-a]pyrimidine-2,4,6-trione 58261 has been shown to improve motor function and reduce the side effects of levodopa, a commonly used medication for the treatment of Parkinson's disease. In Huntington's disease, 9-[(4-Fluorophenyl)methyl]-8-hydroxy-1,3-dimethyl-7-prop-2-ynylpurino[7,8-a]pyrimidine-2,4,6-trione 58261 has been shown to reduce the accumulation of toxic proteins in the brain, which is a hallmark of the disease. In cancer, 9-[(4-Fluorophenyl)methyl]-8-hydroxy-1,3-dimethyl-7-prop-2-ynylpurino[7,8-a]pyrimidine-2,4,6-trione 58261 has been shown to inhibit the growth and proliferation of cancer cells, suggesting its potential as an anti-cancer agent.
特性
CAS番号 |
102212-74-8 |
|---|---|
製品名 |
9-[(4-Fluorophenyl)methyl]-8-hydroxy-1,3-dimethyl-7-prop-2-ynylpurino[7,8-a]pyrimidine-2,4,6-trione |
分子式 |
C20H16FN5O4 |
分子量 |
409.4 g/mol |
IUPAC名 |
9-[(4-fluorophenyl)methyl]-8-hydroxy-1,3-dimethyl-7-prop-2-ynylpurino[7,8-a]pyrimidine-2,4,6-trione |
InChI |
InChI=1S/C20H16FN5O4/c1-4-5-13-16(27)25(10-11-6-8-12(21)9-7-11)19-22-15-14(26(19)17(13)28)18(29)24(3)20(30)23(15)2/h1,6-9,27H,5,10H2,2-3H3 |
InChIキー |
XIKDGYHJSKJGTG-UHFFFAOYSA-N |
SMILES |
CN1C2=C(C(=O)N(C1=O)C)N3C(=O)C(=C(N(C3=N2)CC4=CC=C(C=C4)F)O)CC#C |
正規SMILES |
CN1C2=C(C(=O)N(C1=O)C)N3C(=O)C(=C(N(C3=N2)CC4=CC=C(C=C4)F)O)CC#C |
同義語 |
Pyrimido[2,1-f]purine-2,4,8(1H,3H,9H)-trione, 9-[(4-fluorophenyl)methyl]-6-hydroxy-1,3-dimethyl-7-(2-propynyl)- (9CI) |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



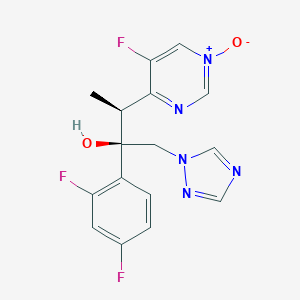
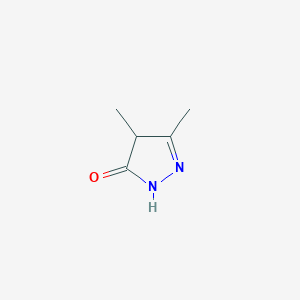
![2,3,5,6-Tetramethyl-1H,7H-pyrazolo[1,2-a]pyrazole-1,7-dione](/img/structure/B21644.png)
![3-(2-Chloroethyl)-2,7-dimethyl-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B21650.png)
![2-n-Butyl-4-[(2-bromoethoxy)-3,5-diiodobenzoyl]benzofuran](/img/structure/B21652.png)
